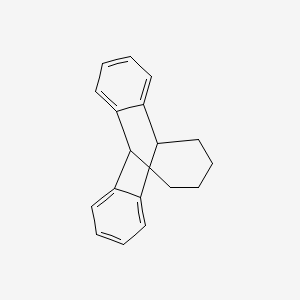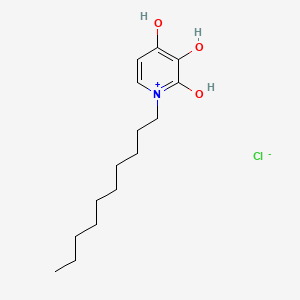
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- is a complex organic compound belonging to the isothiazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, which undergo functional group modifications to introduce the cyanomethyl and methylthio groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound might be explored for its potential bioactivity. Isothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for drug development. Its structural features could be optimized for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isothiazolecarbonitrile, 3-((methylthio)thio)-5-(methylthio)-
- 4-Isothiazolecarbonitrile, 3-((ethylthio)thio)-5-(methylthio)-
Uniqueness
Compared to similar compounds, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- may exhibit unique reactivity due to the presence of the cyanomethyl group. This functional group can participate in additional chemical reactions, potentially leading to novel applications.
Propiedades
Número CAS |
24306-38-5 |
|---|---|
Fórmula molecular |
C7H5N3S3 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
3-(cyanomethylsulfanyl)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-5(4-9)6(10-13-7)12-3-2-8/h3H2,1H3 |
Clave InChI |
GKJYQTIIZUVXPG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NS1)SCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



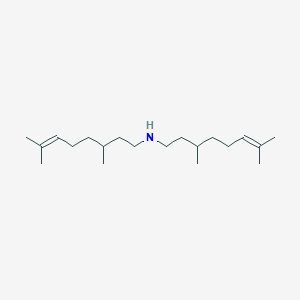

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
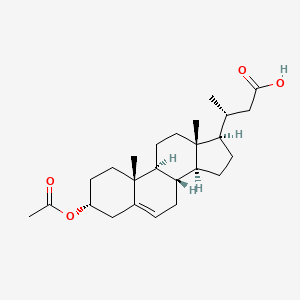
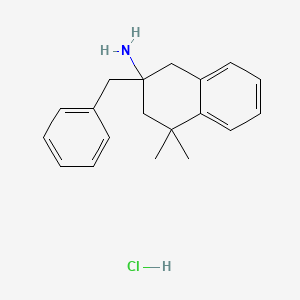
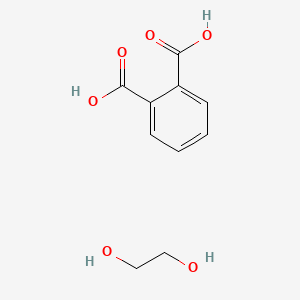
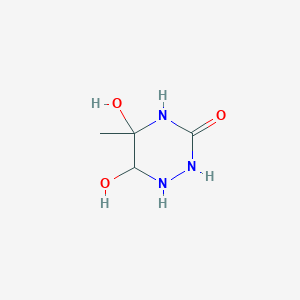
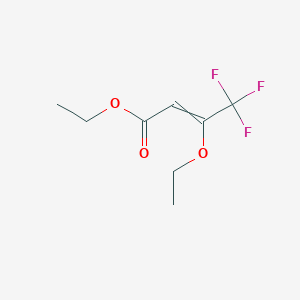
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
